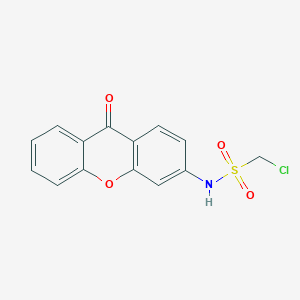
1-chloro-N-(9-oxoxanthen-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes a xanthone core, a sulfonamide group, and a chlorine atom. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
The synthesis of 1-chloro-N-(9-oxoxanthen-3-yl)methanesulfonamide typically involves the reaction of 9-oxoxanthene-3-sulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-chloro-N-(9-oxoxanthen-3-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The xanthone core can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a fluorescent probe for studying biological processes due to its xanthone core.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-chloro-N-(9-oxoxanthen-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The xanthone core can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. These interactions result in the compound’s antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-chloro-N-(9-oxoxanthen-3-yl)methanesulfonamide can be compared with other xanthone derivatives and sulfonamide compounds . Similar compounds include:
5-chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride: This compound has shown SIRT2 inhibitory activity and potential anticancer properties.
5-chloro-2-(((2-methoxyphenethyl)amino)methyl)-9H-xanthen-9-one hydrochloride: Another xanthone derivative with significant biological activity.
The uniqueness of this compound lies in its combination of a xanthone core, a sulfonamide group, and a chlorine atom, which together contribute to its diverse chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
1-chloro-N-(9-oxoxanthen-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4S/c15-8-21(18,19)16-9-5-6-11-13(7-9)20-12-4-2-1-3-10(12)14(11)17/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOJSMKVABIJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NS(=O)(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methylbutyl N-[(2-aminobenzoyl)amino]carbamate](/img/structure/B8041145.png)
![4-amino-N-[3-(4-amino-2-chlorophenoxy)phenyl]benzamide](/img/structure/B8041156.png)

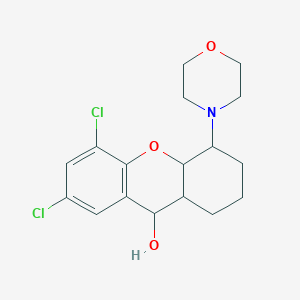
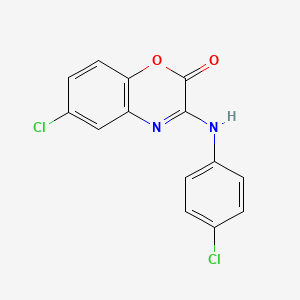
![2-Phenyl-[1]benzothiolo[2,3-d]triazole 4,4-dioxide](/img/structure/B8041175.png)
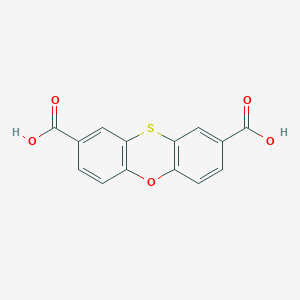

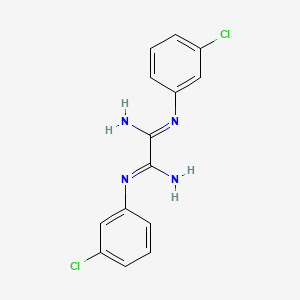

![N-[4-(4-Amino-2,6-dichlorophenoxy)phenyl]acetamide](/img/structure/B8041207.png)
![2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate](/img/structure/B8041213.png)
![4H-Thieno[3,2-C]chromene-2-carboxylic acid N'-acetyl-hydrazide](/img/structure/B8041241.png)
![phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate](/img/structure/B8041247.png)
